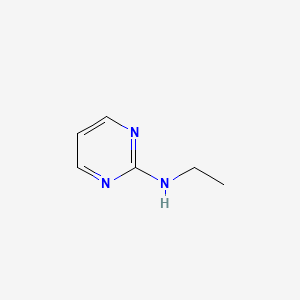
N-etilpirimidin-2-amina
Descripción general
Descripción
N-ethylpyrimidin-2-amine, also known as 2-Amino-4-ethylpyrimidine, is a chemical compound with the molecular formula C6H8N2. It is a pyrimidine derivative and has been widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Actividades antitripanoosomales y antipalúdicas
Los derivados de “N-etilpirimidin-2-amina” se han estudiado por su potencial para tratar enfermedades tropicales como la tripanosomiasis africana humana (HAT), también conocida como enfermedad del sueño, y la malaria. Estos compuestos han mostrado una prometedora actividad antitripanoosomal contra Trypanosoma brucei rhodesiense, el organismo causante de la HAT, y actividad antipalúdica contra Plasmodium falciparum NF54, responsable de la malaria .
Reacciones catalizadas por paladio
“this compound” se utiliza en reacciones catalizadas por paladio, como la aminación de Buchwald-Hartwig. Este proceso es esencial para la síntesis de nuevos derivados de N-arilpirimidin-2-amina, que tienen una amplia gama de actividades biológicas y farmacológicas .
Inhibición de quinasas
Los derivados de “this compound” se han identificado como inhibidores de varias quinasas. Estos incluyen la quinasa Bcr-Abl, la quinasa de proteína asociada a rho y la quinasa de la sintasa de glucógeno (GSK3), que son objetivos importantes en la terapia del cáncer y otras enfermedades .
Inhibición de los canales de calcio
Estos compuestos también se exploran por su papel como inhibidores de los canales de calcio tipo N. La inhibición de estos canales tiene potencial terapéutico en el tratamiento de trastornos neurológicos como el dolor crónico .
Propiedades antiinflamatorias
La investigación ha indicado que los derivados de pirimidina exhiben efectos antiinflamatorios al inhibir la expresión y las actividades de importantes mediadores inflamatorios como la prostaglandina E2, la sintasa de óxido nítrico inducible, el factor de necrosis tumoral-α y el factor nuclear κB .
Mecanismo De Acción
Target of Action
N-ethylpyrimidin-2-amine, a derivative of 2-aminopyrimidine, has been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . These organisms are protozoa that cause significant health issues in many parts of the world.
Biochemical Pathways
The biochemical pathways affected by N-ethylpyrimidin-2-amine are those involved in the energy production of the targeted organisms. By inhibiting mitochondrial complex I, the compound disrupts the electron transport chain, a crucial component of cellular respiration . This disruption leads to a decrease in ATP production, affecting the survival and replication of the organisms .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The result of N-ethylpyrimidin-2-amine’s action is the death of the targeted organisms, leading to a reduction in the symptoms of the diseases they cause. In vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 have been observed .
Action Environment
The action of N-ethylpyrimidin-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the compound’s pharmacokinetics .
Propiedades
IUPAC Name |
N-ethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-6-8-4-3-5-9-6/h3-5H,2H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFWLGYCUXWLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507087 | |
| Record name | N-Ethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66131-70-2 | |
| Record name | N-Ethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66131-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)












